Upadacitinib (CAS 1310726-60-3) is a highly selective, second-generation Janus kinase 1 (JAK1) inhibitor engineered to overcome the broad-spectrum off-target effects of first-generation pan-JAK therapeutics. As a Biopharmaceutics Classification System (BCS) Class II molecule, it presents specific low-solubility, high-permeability characteristics that make it a critical active pharmaceutical ingredient (API) for advanced formulation research, including amorphous solid dispersions and extended-release matrices . In biochemical and cellular research, Upadacitinib serves as the definitive reference standard for isolating JAK1-dependent cytokine signaling (such as IL-6 and IL-15) from JAK2-mediated pathways, offering a targeted pharmacological profile essential for precision immunological modeling and comparative high-throughput screening [1].
Substituting Upadacitinib with first-generation JAK inhibitors like Tofacitinib or Baricitinib fundamentally compromises assay precision and formulation relevance. While Baricitinib inhibits both JAK1 and JAK2 with near-equal potency (a 1:1 ratio), Upadacitinib is structurally optimized to preferentially target JAK1, preventing the confounding suppression of JAK2-dependent erythropoietin and granulocyte-macrophage colony-stimulating factor (GM-CSF) signaling . Furthermore, attempting to utilize uncharacterized or crude Upadacitinib free base rather than strictly controlled polymorphic forms (such as the thermodynamically stable Form I or its hemihydrate) can lead to irreproducibility in dissolution testing, as the molecule is highly sensitive to pH extremes (degrading rapidly at pH <2 or >9) and requires rigorous polymorphic control to maintain its bioavailability profile .
In cell-free enzymatic assays, Upadacitinib demonstrates a highly preferential binding profile for JAK1 over JAK2, unlike first-generation alternatives. Upadacitinib exhibits a JAK1 IC50 of approximately 43 nM and a JAK2 IC50 of 120 nM, yielding a >2.5-fold selectivity window. In stark contrast, Baricitinib functions as a non-selective JAK1/2 inhibitor, displaying a JAK1 IC50 of 5.9 nM and a JAK2 IC50 of 5.7 nM [1].
| Evidence Dimension | Enzymatic IC50 (JAK1 vs JAK2) |
| Target Compound Data | Upadacitinib (JAK1: 43 nM, JAK2: 120 nM) |
| Comparator Or Baseline | Baricitinib (JAK1: 5.9 nM, JAK2: 5.7 nM) |
| Quantified Difference | >2.5-fold JAK1 selectivity for Upadacitinib vs. 1:1 non-selectivity for Baricitinib |
| Conditions | Cell-free isolated enzyme biochemical assay |
Procurement of Upadacitinib is essential for researchers who must isolate JAK1-driven inflammatory pathways without triggering the JAK2-mediated hematological suppression inherent to first-generation inhibitors.
Upadacitinib offers an exceptionally clean pharmacological profile outside the primary JAK family, which is critical for complex phenotypic screening. When screened against a comprehensive panel of >70 non-JAK kinases, Upadacitinib demonstrated high selectivity, with only Rho-associated kinases (Rock1 and Rock2) showing IC50 values <1 µM. Even for these, the binding potency remained >10-fold to 20-fold lower than for JAK1 [1].
| Evidence Dimension | Non-JAK Kinase Inhibition (IC50 < 1 µM) |
| Target Compound Data | Upadacitinib (Only Rock1 and Rock2 < 1 µM) |
| Comparator Or Baseline | Broad-spectrum pan-kinase inhibitors (Baseline) |
| Quantified Difference | >10-fold to 20-fold lower binding potency for the closest off-target kinases compared to JAK1 |
| Conditions | >70 kinase biochemical screening panel |
Selecting Upadacitinib minimizes off-target phenotypic toxicity in complex cell-based assays, ensuring that observed immunomodulatory effects are strictly JAK-driven.
In whole-blood human leukocyte assays, Upadacitinib provides quantitatively greater suppression of specific cytokine pathways compared to Baricitinib. Upadacitinib consistently demonstrates the lowest IC50 values for inhibiting JAK1/3-dependent common γ-chain cytokines, including IL-2, IL-4, IL-15, and IL-21. Conversely, Baricitinib exhibits the highest IC50 values for these exact pathways, requiring higher concentrations to achieve equivalent pSTAT inhibition[1].
| Evidence Dimension | IC50 for pSTAT inhibition (IL-2, IL-4, IL-15, IL-21) |
| Target Compound Data | Upadacitinib (Lowest IC50 / highest potency) |
| Comparator Or Baseline | Baricitinib (Highest IC50 / lowest potency) |
| Quantified Difference | Upadacitinib achieves significantly lower IC50 values and greater overall inhibition of STAT signaling during dosing intervals |
| Conditions | Ex vivo peripheral blood mononuclear cells (PBMCs) and whole blood assays |
For ex vivo immunological modeling of T-cell and NK-cell responses, Upadacitinib provides superior, dose-dependent suppression of targeted cytokine signaling compared to alternative JAK inhibitors.
As a BCS Class II compound, Upadacitinib presents significant formulation challenges that cannot be ignored during procurement. It is practically insoluble in water (ranging from 38 to <0.2 mg/mL across a pH range of 2 to 9) and is highly sensitive to pH extremes. It degrades significantly in strongly acidic (pH <2) or alkaline (pH >9) conditions, necessitating strict stabilization at an optimal pH of 4–7 and the exclusive procurement of thermodynamically stable crystalline forms (such as Form I) to prevent polymorphic conversion .
| Evidence Dimension | Aqueous Solubility and pH Stability |
| Target Compound Data | Upadacitinib Form I (Optimal stability at pH 4-7) |
| Comparator Or Baseline | Uncharacterized Upadacitinib Free Base / Amorphous forms |
| Quantified Difference | Degradation at pH <2 or >9; solubility drops to <0.2 mg/mL depending on pH |
| Conditions | Aqueous buffer dissolution testing (pH 2-9) |
Industrial buyers and formulators must procure strictly characterized polymorphic forms of Upadacitinib to ensure reproducible dissolution kinetics and stability in solid oral dosage development.
Due to its >2.5-fold selectivity for JAK1 over JAK2, Upadacitinib is the optimal reference standard for high-throughput biochemical assays aiming to identify next-generation, highly selective immunomodulators. It allows researchers to establish a precise baseline for JAK1 inhibition without the confounding 1:1 JAK1/JAK2 suppression seen with Baricitinib [1].
Because of its low aqueous solubility (<0.2 mg/mL at certain pH levels) and high pH sensitivity, Upadacitinib Form I is an ideal candidate for advanced pharmaceutical formulation research. It is heavily utilized in the development of amorphous solid dispersions, micronization strategies, and extended-release matrices that require strict pH control (pH 4–7) to maintain stability .
In translational immunology, Upadacitinib is the preferred in vitro probe for studying T-cell and NK-cell responses. Its lower IC50 values for inhibiting IL-2, IL-4, IL-15, and IL-21 mediated pSTAT signaling makes it indispensable for researchers modeling precise, JAK1-driven cytokine cascades in human peripheral blood mononuclear cells[2].